4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol
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Overview
Description
4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a phenylethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diol (resorcinol) and (S)-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are formed as major products.
Substitution: Substituted benzene derivatives are obtained.
Scientific Research Applications
4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The phenylethylamino group can interact with specific receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: Benzene-1,4-diol, a simpler phenol with two hydroxyl groups.
Resorcinol: Benzene-1,3-diol, similar to the starting material used in the synthesis.
Catechol: Benzene-1,2-diol, another isomer of dihydroxybenzene.
Uniqueness
4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol is unique due to the presence of the phenylethylamino substituent, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
878674-91-0 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[(S)-phenyl-[[(1S)-1-phenylethyl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H21NO2/c1-15(16-8-4-2-5-9-16)22-21(17-10-6-3-7-11-17)19-13-12-18(23)14-20(19)24/h2-15,21-24H,1H3/t15-,21-/m0/s1 |
InChI Key |
VSYOXUBABXRCCW-BTYIYWSLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)C3=C(C=C(C=C3)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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